

# The Biological Activity of Lichen Thalline Extracts: A Technical Guide

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## Compound of Interest

Compound Name: *Thalline*

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Lichens, symbiotic organisms composed of a fungus (mycobiont) and a photosynthetic partner (photobiont), produce a diverse array of secondary metabolites with significant biological activities.<sup>[1][2][3][4][5][6][7][8]</sup> These compounds, often unique to the lichen symbiosis, have garnered considerable interest in the scientific community for their potential applications in pharmacology and drug development.<sup>[8]</sup> This technical guide provides an in-depth overview of the biological activities of lichen **thalline** extracts, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural products.

## Data Presentation: A Quantitative Overview of Bioactivities

The following tables summarize the quantitative data on the primary biological activities of various lichen extracts and their isolated secondary metabolites.

### Antioxidant Activity

Lichen extracts are a rich source of phenolic compounds that contribute to their antioxidant properties.<sup>[9][10]</sup> The antioxidant capacity is commonly evaluated using assays such as DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and hydrogen peroxide scavenging.

Table 1: Antioxidant Activity of Lichen Extracts and Compounds

Lichen Species/Compound	Extract/Compound	Assay	IC50 Value (µg/mL)	Total Phenolic Content (mg GAE/g)	Total Flavonoid Content (µg CE/mg)	Reference
Pseudevernia furfuracea	Acetone Extract	DPPH	498.40	328.67	12.23	<a href="#">[1]</a>
Ramalina farinacea	Acetone Extract	DPPH	>1000	167.67	17.63	<a href="#">[1]</a>
Evernia prunastri	Acetone Extract	DPPH	>1000	194.33	13.50	<a href="#">[1]</a>
Teloschistes flavicans	Acetone Extract	DPPH	54.05	-	-	<a href="#">[11]</a>
Teloschistes flavicans	Isolated Compound	DPPH	127.38	-	-	<a href="#">[11]</a>
Dirinaria applanata	Methanol Extract	DPPH	471.16	-	-	<a href="#">[12]</a>
Dirinaria applanata	Acetone Extract	DPPH	519.79	-	-	<a href="#">[12]</a>
Parmotrema andium	Methanol Extract	DPPH	534.77	-	-	<a href="#">[12]</a>
Parmotrema andium	Acetone Extract	DPPH	600.77	-	-	<a href="#">[12]</a>
Dirinaria applanata	Methanol Extract	H2O2 Scavenging	554.57	-	-	<a href="#">[12]</a>
Lasallia pustulata	Acetone Extract	DPPH	90.93% inhibition	-	-	<a href="#">[13]</a>
Hypogymnia physodes	Methanol Extract	DPPH	73.18% inhibition	-	-	<a href="#">[13]</a>

Xanthoparmelia stenophylla	Acetone Extract	DPPH	81.22	167.03	178.84 mg QE/g	[14]
Evernia prunastri	Methanol Extract	DPPH	-	929.3 mg/100g	56.34 mg/100g	[15]

IC50: Half maximal inhibitory concentration; GAE: Gallic Acid Equivalent; CE: Catechin Equivalent; QE: Quercetin Equivalent.

## Antimicrobial Activity

Lichen secondary metabolites have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6] The antimicrobial potential is often assessed by measuring the zone of inhibition in agar diffusion assays and determining the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Lichen Extracts

Lichen Species	Extract	Microorganism	Zone of Inhibition (mm)	MIC (µg/mL)	Reference
Usnea longissima	Methanol (15mg/ml)	Escherichia coli	34	-	
Usnea longissima	Methanol (10mg/ml)	Staphylococcus aureus	30	-	
Usnea longissima	Ethyl Acetate (10mg/ml)	Pseudomonas aeruginosa	16	-	
Cetrelia braunsiana	Ethanol (20mg/ml)	Candida albicans	30	-	
Parmotrema praesorediosum	Acetone Extract	Staphylococcus aureus	-	201 (IC50)	<a href="#">[3]</a>
Parmotrema praesorediosum	Acetone Extract	Candida albicans	-	430 (IC50)	<a href="#">[3]</a>
Dirinaria applanata	Methanol Extract	Vibrio cholerae	20	62.5 - 500	<a href="#">[16]</a>
Dirinaria applanata	Methanol Extract	Candida albicans	19	62.5 - 500	<a href="#">[16]</a>
Trypethellium virens	Methanol Extract	Staphylococcus aureus	19	-	<a href="#">[7]</a>
Phaeographis dendritica	Methanol Extract	Candida albicans	16	-	<a href="#">[7]</a>
Evernia prunastri	Methanol Extract	MRSA	35.33	58	<a href="#">[15]</a>

MIC: Minimum Inhibitory Concentration; IC50: Half maximal inhibitory concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

## Anticancer Activity

The cytotoxic effects of lichen extracts against various cancer cell lines are a significant area of research.<sup>[9][17]</sup> The MTT assay is a common method to evaluate the reduction in cell viability.

Table 3: Anticancer Activity of Lichen Extracts and Compounds

Lichen Species/Compound	Extract/Compound	Cancer Cell Line	IC50/GI50 (µg/mL)	Reference
Pseudevernia furfuracea	Acetone Extract	PC-3 (Prostate)	42.30	<a href="#">[1]</a>
Pseudevernia furfuracea	Acetone Extract	HT-29 (Colon)	59.34	<a href="#">[1]</a>
Ramalina farinacea	Acetone Extract	PC-3 (Prostate)	120.44	<a href="#">[1]</a>
Evernia prunastri	Acetone Extract	PC-3 (Prostate)	140.24	<a href="#">[1]</a>
Teloschistes flavicans	Acetone Extract	Artemia salina	9.38 (LC50)	<a href="#">[11]</a>
Xanthoparmelia stenophylla	Acetone Extract	HeLa (Cervical)	26.96 (72h)	<a href="#">[14]</a>
Xanthoparmelia stenophylla	Acetone Extract	HCT 116 (Colon)	26.51 (72h)	<a href="#">[14]</a>
Usnic Acid	-	HCT 116 (Colon)	27.53 (72h)	<a href="#">[14]</a>
Usnea barbata	Methanol Extract	CAL-27 (Oral)	54.45 (24h at 200µg/mL)	<a href="#">[18]</a>

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition; LC50: Lethal concentration for 50% of the population.

## Anti-inflammatory Activity

Lichen extracts have shown potential in modulating inflammatory responses.<sup>[19]</sup> This is often evaluated through in vivo models, such as carrageenan-induced paw edema, or by measuring the inhibition of inflammatory mediators.

Table 4: Anti-inflammatory Activity of Lichen Extracts

Lichen Species	Extract	Assay	Dose	Inhibition (%)	Reference
Umbilicaria crustulosa	Methanol Extract	Carrageenan-induced rat paw edema	50 mg/kg	41.55 (at 2h)	<sup>[2]</sup>
Umbilicaria crustulosa	Acetone Extract	Carrageenan-induced rat paw edema	50 mg/kg	18.72 (at 2h)	<sup>[2]</sup>
Atranorin	-	Nitric Oxide (NO) production in LPS-stimulated macrophages	25 µg/mL	75.99	<sup>[19]</sup>
(+)-iso-usnic acid	-	Nitric Oxide (NO) production in LPS-stimulated macrophages	25 µg/mL	57.27	<sup>[19]</sup>

## Enzyme Inhibitory Activity

Crude solvent extracts and isolated compounds from lichens have been shown to inhibit various enzymes.

Table 5: Enzyme Inhibitory Activity of Lichen Extracts and Compounds

Lichen Species/Compound	Extract/Compound	Target Enzyme	Inhibition (%) / IC50	Reference
Parmelia sulcata	Acetone Extract	Cyclooxygenase-2 (COX-2)	65.9	[10][20]
Salazinic acid	-	Cyclooxygenase-2 (COX-2)	60.3	[10][20]
(-)-Usnic acid	-	Cyclooxygenase-2 (COX-2)	59.3	[10][20]
Evernic acid	-	Cyclooxygenase-2 (COX-2)	50.7	[10][20]
Cladonia uncialis	Acetone Extract	Indoleamine 2,3-dioxygenase 1 (IDO1)	54.82	[10][20]
Evernia prunastri	Acetone Extract	Indoleamine 2,3-dioxygenase 1 (IDO1)	43.06	[10][20]
Evernic acid	-	Indoleamine 2,3-dioxygenase 1 (IDO1)	32.84	[10][20]
Lecania brialmontii	Ethanollic Extract	Acetylcholinesterase (AChE)	3949 - 10422 µg/mL	[21]
Lecania brialmontii	Ethanollic Extract	Butyrylcholinesterase (BChE)	4476 - 8828 µg/mL	[21]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the study of lichen bioactivity.

### Lichen Thallus Extraction

A general protocol for the preparation of lichen extracts for biological assays is as follows:

- **Collection and Identification:** Collect lichen samples and identify them to the species level using standard taxonomic keys.
- **Cleaning and Drying:** Carefully clean the thalli to remove any debris and substratum. Air-dry the samples at room temperature.
- **Grinding:** Grind the dried lichen thalli into a fine powder using a mortar and pestle or a mechanical grinder.
- **Solvent Extraction:**
  - Weigh a specific amount of the lichen powder (e.g., 10 g).
  - Macerate or perform Soxhlet extraction with a suitable solvent (e.g., acetone, methanol, ethanol) for a defined period (e.g., 48-72 hours).[\[16\]](#)
  - The choice of solvent is critical as it influences the profile of extracted secondary metabolites.
- **Filtration and Concentration:**
  - Filter the extract through Whatman No. 1 filter paper to remove solid particles.[\[16\]](#)
  - Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
- **Storage:** Store the dried extract at 4°C until further use.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of lichen extracts.[\[22\]](#)[\[23\]](#)

- **Reagent Preparation:**



- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[\[1\]](#)[\[12\]](#)[\[22\]](#) Store in a dark container.
- Prepare a series of dilutions of the lichen extract in the same solvent.
- Assay Procedure:
  - In a cuvette or a 96-well plate, mix a volume of the lichen extract dilution (e.g., 1 mL) with a specific volume of the DPPH solution (e.g., 2 mL).[\[1\]](#)[\[13\]](#)
  - Include a control containing the solvent and the DPPH solution, and a blank for each extract concentration.
  - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[\[12\]](#)[\[13\]](#)[\[22\]](#)
- Measurement:
  - Measure the absorbance of the solution at 517 nm using a spectrophotometer.[\[1\]](#)[\[13\]](#)[\[22\]](#)
- Calculation:
  - Calculate the percentage of DPPH radical scavenging activity using the following formula:  
$$\% \text{ Inhibition} = [(Abs\_control - Abs\_sample) / Abs\_control] \times 100$$
[\[12\]](#)
  - Determine the IC<sub>50</sub> value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the extract concentration.[\[12\]](#)

## Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of lichen extracts.[\[24\]](#)

- Preparation of Inoculum:
  - Prepare a standardized microbial suspension (e.g., 10<sup>6</sup> CFU/mL) of the test organism in a suitable broth.[\[7\]](#)[\[16\]](#)

- Plate Preparation:
  - Pour molten Mueller-Hinton agar (for bacteria) or Potato Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.[\[7\]](#)[\[16\]](#)
  - Uniformly spread the microbial inoculum over the agar surface.
- Well Preparation and Sample Application:
  - Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[\[7\]](#)[\[16\]](#)[\[24\]](#)
  - Pipette a specific volume (e.g., 50  $\mu$ L) of the lichen extract (dissolved in a suitable solvent like DMSO) into each well.[\[7\]](#)[\[16\]](#)
  - Use a standard antibiotic as a positive control and the solvent as a negative control.
- Incubation:
  - Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[\[16\]](#)
- Measurement:
  - After incubation, measure the diameter of the zone of inhibition around each well in millimeters.[\[16\]](#)

## MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[25\]](#)

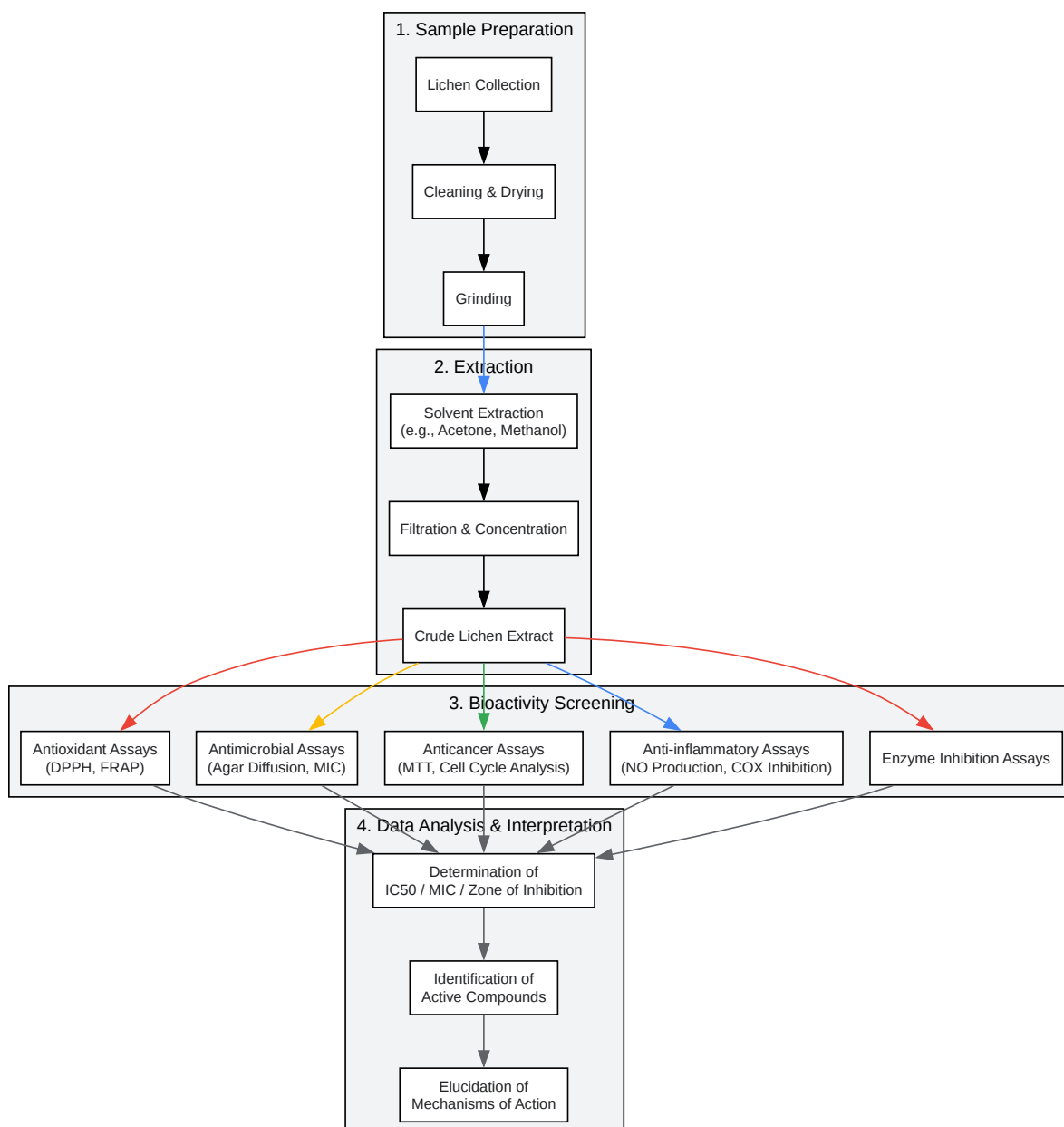
- Cell Seeding:
  - Seed the target cancer cells in a 96-well plate at a predetermined density (e.g.,  $9 \times 10^3$  cells/well) and incubate for 24 hours to allow for cell attachment.[\[18\]](#)
- Treatment:

- Treat the cells with various concentrations of the lichen extract and incubate for a specific period (e.g., 24, 48, or 72 hours).[\[18\]](#)
- Include untreated cells as a control.
- MTT Addition and Incubation:
  - Add MTT solution (e.g., 10  $\mu$ L of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[18\]](#)[\[26\]](#)[\[27\]](#)
- Solubilization of Formazan:
  - Add a solubilization solution (e.g., 100  $\mu$ L of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[\[26\]](#)[\[27\]](#)
- Absorbance Measurement:
  - Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[\[25\]](#)[\[27\]](#)
- Data Analysis:
  - Calculate the percentage of cell viability relative to the untreated control.
  - Determine the IC<sub>50</sub> value, representing the concentration of the extract that causes a 50% reduction in cell viability.

## Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activity of lichen extracts.

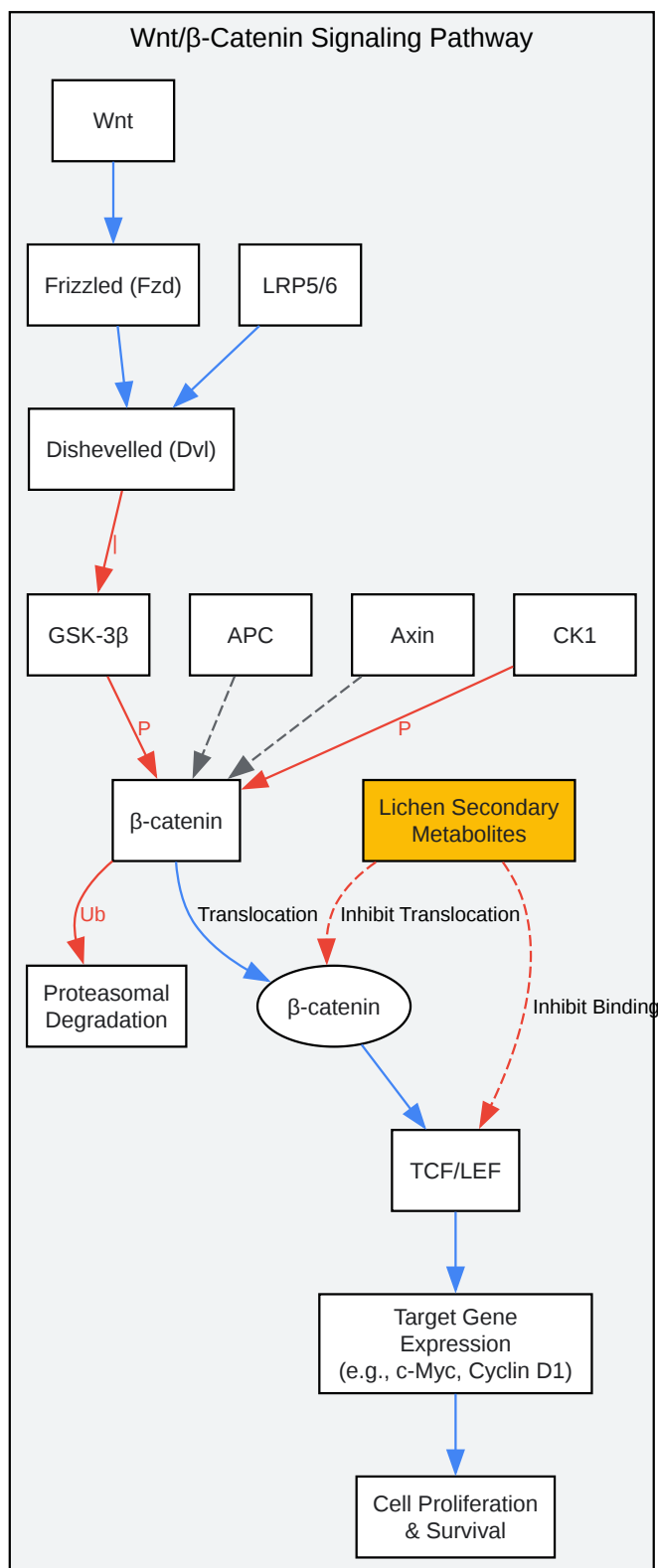
## Experimental Workflow for Bioactivity Screening



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Caption: General workflow for screening the biological activity of lichen extracts.

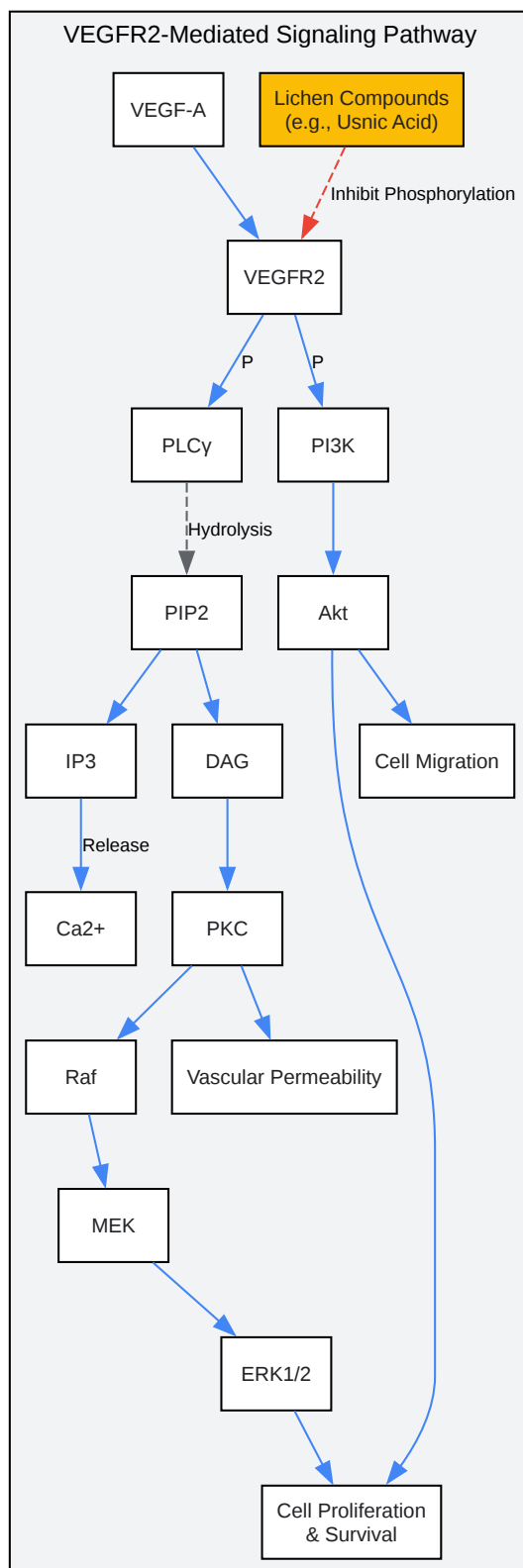
## Wnt/ $\beta$ -Catenin Signaling Pathway Inhibition



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Caption: Inhibition of the Wnt/ $\beta$ -catenin signaling pathway by lichen secondary metabolites.[\[28\]](#)  
[\[29\]](#)[\[30\]](#)

## VEGFR2-Mediated Signaling Pathway Inhibition



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Caption: Inhibition of the VEGFR2 signaling pathway by lichen compounds.[31][32]

## Conclusion

Lichen **thalline** extracts and their constituent secondary metabolites represent a promising frontier in the search for novel therapeutic agents. The diverse biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects, are well-documented. This guide provides a consolidated resource of quantitative data and standardized protocols to aid researchers in the systematic evaluation of these natural products. Further investigation into the mechanisms of action and the development of efficient extraction and isolation techniques will be crucial in unlocking the full pharmacological potential of lichens.

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